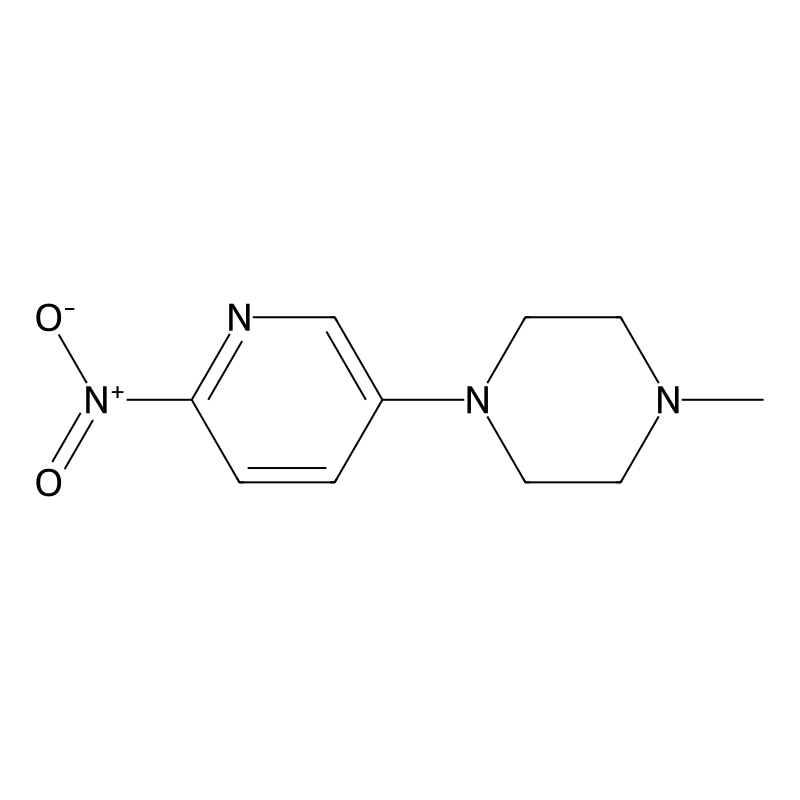

1-Methyl-4-(6-nitropyridin-3-YL)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Methyl-4-(6-nitropyridin-3-yl)piperazine is a chemical compound characterized by the molecular formula C₁₀H₁₄N₄O₂ and a molecular weight of 222.24 g/mol. Its unique structure features a piperazine ring substituted with a methyl group and a 6-nitropyridine moiety. The compound is identified by the CAS number 657410-79-2 and has applications in various fields, particularly in medicinal chemistry and organic synthesis.

The chemical reactivity of 1-Methyl-4-(6-nitropyridin-3-yl)piperazine includes nucleophilic substitutions and potential coupling reactions due to the presence of both the piperazine and nitropyridine groups. It can undergo reactions typical of piperazine derivatives, including alkylation and acylation, which can modify its pharmacological properties. The compound has been noted for its ability to react with electrophiles, making it suitable for further functionalization in synthetic pathways.

1-Methyl-4-(6-nitropyridin-3-yl)piperazine exhibits notable biological activities, particularly in the realm of pharmacology. Research indicates that compounds with similar structures often display significant interactions with neurotransmitter receptors, including serotonin and dopamine receptors. This suggests potential applications as anxiolytics or antidepressants. Additionally, studies have indicated that nitropyridine derivatives may possess antimicrobial properties, although specific data on this compound's efficacy is limited .

The synthesis of 1-Methyl-4-(6-nitropyridin-3-yl)piperazine typically involves multi-step reactions starting from readily available precursors such as methylpiperazine and 5-bromo-2-nitro-pyridine. The general synthetic route can be outlined as follows:

- Formation of the Piperazine Derivative: Methylpiperazine is reacted with a suitable electrophile to introduce the nitropyridine moiety.

- Nitro Group Introduction: The nitro group is incorporated through nitration or by reacting with a nitro-containing reagent.

- Purification: The crude product is purified using techniques such as recrystallization or chromatography to yield the final compound .

This compound finds utility in various applications:

- Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting central nervous system disorders.

- Polymer Chemistry: Used in synthesizing polyamides, which are important for producing high-performance materials .

- Research: Acts as a tool compound in biological studies to explore receptor interactions and mechanisms of action.

Interaction studies involving 1-Methyl-4-(6-nitropyridin-3-yl)piperazine focus on its binding affinity to various biological targets. Preliminary data suggest it may interact with serotonin receptors, which could elucidate its potential therapeutic effects. Further studies are required to fully characterize its pharmacodynamics and pharmacokinetics, including absorption, distribution, metabolism, and excretion profiles .

Several compounds share structural similarities with 1-Methyl-4-(6-nitropyridin-3-yl)piperazine. Here are some notable examples:

The uniqueness of 1-Methyl-4-(6-nitropyridin-3-yl)piperazine lies in its specific combination of functional groups that may enhance its selectivity for certain biological targets compared to these similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₄O₂ |

| Molecular Weight (g/mol) | 222.24 |

| Exact Mass (g/mol) | 222.111676 |

| CAS Registry Number | 657410-79-2 |

| MDL Number | MFCD11520856 |

| SMILES Code | CN1CCN(CC1)C2=CN=C(C=C2)N+[O-] |

| InChI | InChI=1S/C10H14N4O2/c1-12-4-6-13(7-5-12)9-2-3-10(11-8-9)14(15)16/h2-3,8H,4-7H2,1H3 |

| InChI Key | YVQVMPXTKXNMIV-UHFFFAOYSA-N |

The compound demonstrates specific physical properties including a calculated density of 1.25 ± 0.06 grams per cubic centimeter [6]. The predicted boiling point occurs at 399.258 degrees Celsius at 760 millimeters of mercury pressure [6]. The flash point is calculated to be 195.264 degrees Celsius, indicating the temperature at which the compound can form an ignitable mixture with air [6].

Structural Features and Chemical Bonding

The molecular architecture of 1-Methyl-4-(6-nitropyridin-3-yl)piperazine consists of two primary structural components linked through a carbon-nitrogen bond . The central piperazine ring forms a six-membered saturated heterocycle containing two nitrogen atoms positioned at the 1 and 4 positions [8] [9]. This piperazine moiety adopts a thermodynamically favored chair conformation, which represents the most stable three-dimensional arrangement [10] [11] [12].

The piperazine ring exhibits characteristic conformational behavior where the chair form predominates over alternative boat or twist-boat configurations [10] [12]. In the chair conformation, the nitrogen-hydrogen bonds can adopt either equatorial or axial orientations, leading to different spatial arrangements [12]. The equatorial-equatorial configuration represents the lowest energy state and is predominantly observed in solid-state structures [10] [12].

Attached to one nitrogen atom of the piperazine ring is a methyl group, providing N-methylation that influences the electronic properties and conformational dynamics of the molecule [13] [14]. The second nitrogen atom forms a covalent bond with the 6-nitropyridin-3-yl substituent, creating the complete molecular structure [1] [2] .

The nitropyridine component consists of a pyridine ring bearing a nitro group at the 6-position [1] [2] . The pyridine ring contributes aromatic character to the molecule, while the nitro group introduces significant electron-withdrawing effects that influence the overall electronic distribution [15] [16]. The nitro group exists in its resonance-stabilized form with partial double-bond character between the nitrogen and oxygen atoms [15] [16].

The chemical bonding pattern involves sp³ hybridization at the piperazine nitrogen atoms and sp² hybridization within the pyridine ring system [8]. The carbon-nitrogen bonds connecting the piperazine ring to both the methyl group and the nitropyridine moiety exhibit partial ionic character due to the electronegativity differences between carbon and nitrogen [8].

International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming

The systematic International Union of Pure and Applied Chemistry name for this compound is 1-methyl-4-(6-nitropyridin-3-yl)piperazine [2] [5] [17]. This nomenclature follows standard organic chemistry naming conventions where the piperazine ring serves as the parent structure, with substituents identified by their positions and chemical nature [5] [17].

Alternative naming systems provide additional identification methods for the compound [18]. The compound may be referred to as 1-methyl-4-(6-nitro-3-pyridinyl)piperazine, emphasizing the pyridinyl nature of the aromatic substituent [5] [18]. Another acceptable name is piperazine, 1-methyl-4-(6-nitro-3-pyridinyl)-, which places the piperazine designation first followed by the substituent descriptions [18] [19].

The Chemical Abstracts Service indexing system employs the name piperazine, 1-methyl-4-(6-nitro-3-pyridinyl)- as the preferred nomenclature for database purposes [18] [19]. This systematic approach ensures consistent identification across different chemical information systems and scientific publications [18] [19].

Stereochemical Properties

The stereochemical characteristics of 1-Methyl-4-(6-nitropyridin-3-yl)piperazine are primarily determined by the conformational preferences of the piperazine ring system [10] [11] [12]. The compound does not possess traditional chiral centers but exhibits conformational stereochemistry due to the six-membered ring structure [10] [11] [12].

The piperazine ring can undergo chair-chair interconversion, similar to cyclohexane, but with higher energy barriers due to the presence of nitrogen atoms [11] [20]. The activation energy for ring inversion in piperazine derivatives typically ranges between 56 and 80 kilojoules per mole, depending on the nature and position of substituents [20].

In the preferred chair conformation, the methyl substituent and the nitropyridine group can occupy either axial or equatorial positions [10] [12]. The equatorial-equatorial arrangement represents the thermodynamically most stable configuration, minimizing steric interactions between substituents [10] [12]. However, dynamic equilibrium exists between different conformational states in solution [11] [20].

The presence of the electron-withdrawing nitro group influences the conformational equilibrium by affecting the electronic environment around the piperazine nitrogen atoms [15] [20]. This electronic influence can stabilize certain conformational arrangements while destabilizing others [15] [20].

Temperature-dependent nuclear magnetic resonance studies reveal that conformational interconversion barriers are sensitive to environmental conditions and molecular interactions [20]. The coalescence temperature and activation energy barriers provide quantitative measures of conformational flexibility [20].

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides detailed structural information about 1-Methyl-4-(6-nitropyridin-3-yl)piperazine through analysis of both proton and carbon-13 spectra [13] [21] [22]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that correspond to different molecular environments within the compound [13] [21] [22].

The piperazine ring protons appear as complex multiplets in the chemical shift range of 2.5 to 3.5 parts per million [21] [22]. These signals reflect the methylene protons of the six-membered ring system and demonstrate coupling patterns consistent with the chair conformation [13] [22]. The N-methyl group produces a distinctive singlet signal, typically observed around 2.3 to 2.7 parts per million [21] [22].

Aromatic protons from the nitropyridine moiety resonate in the downfield region between 6.5 and 8.5 parts per million [21] [22]. The pyridine ring protons exhibit characteristic splitting patterns due to ortho and meta coupling relationships [21] [22]. The electron-withdrawing effect of the nitro group causes downfield shifts of adjacent aromatic protons [21] [22].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule [13] [14] [22]. Piperazine carbon atoms appear in the aliphatic region between 45 and 55 parts per million [21] [22]. The aromatic carbons of the nitropyridine system resonate in the range of 120 to 150 parts per million, with the nitro-bearing carbon showing characteristic downfield displacement [21] [22].

Table 2: Nuclear Magnetic Resonance Spectroscopic Data

| Nucleus Type | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| ¹H NMR | 2.5-3.5 | Piperazine CH₂ protons |

| ¹H NMR | 2.3-2.7 | N-methyl protons |

| ¹H NMR | 6.5-8.5 | Aromatic pyridine protons |

| ¹³C NMR | 45-55 | Piperazine carbons |

| ¹³C NMR | 120-150 | Aromatic carbons |

| ¹³C NMR | 35-45 | N-methyl carbon |

Infrared Spectroscopy Analysis

Infrared spectroscopy provides valuable information about the functional groups and bonding characteristics of 1-Methyl-4-(6-nitropyridin-3-yl)piperazine [18] [21] [23]. The infrared spectrum exhibits several diagnostic absorption bands that correspond to specific molecular vibrations [18] [21] [23].

The nitro group produces characteristic absorption bands in two distinct regions [18] [21]. The asymmetric nitrogen-oxygen stretching vibration appears between 1534 and 1597 wavenumbers, representing one of the most intense features in the spectrum [18] [21]. The symmetric nitrogen-oxygen stretching mode occurs at lower frequencies, typically around 1342 wavenumbers [21].

Carbon-nitrogen stretching vibrations of the piperazine ring system appear in the region between 1226 and 1251 wavenumbers [18] [21]. These bands reflect the tertiary amine character of the nitrogen atoms within the heterocyclic ring [21] [23]. The carbon-carbon stretching vibrations of the aromatic pyridine ring contribute to absorption features between 1492 and 1556 wavenumbers [18] [21].

Aliphatic carbon-hydrogen stretching vibrations from the piperazine ring and N-methyl group appear in the region around 2800 to 3000 wavenumbers [23]. Aromatic carbon-hydrogen stretching modes occur at higher frequencies, typically between 3000 and 3100 wavenumbers [23].

Table 3: Infrared Spectroscopic Assignments

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 1534-1597 | Nitro group N-O asymmetric stretch | Strong |

| 1342 | Nitro group N-O symmetric stretch | Medium |

| 1226-1251 | Piperazine C-N stretch | Medium |

| 1492-1556 | Aromatic C=C stretch | Medium |

| 2800-3000 | Aliphatic C-H stretch | Medium |

| 3000-3100 | Aromatic C-H stretch | Weak |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 1-Methyl-4-(6-nitropyridin-3-yl)piperazine provides molecular weight confirmation and structural information through fragmentation analysis [25] [26]. The molecular ion peak appears at mass-to-charge ratio 223.1 in positive ion mode, corresponding to the protonated molecular ion [M+H]⁺ [21] [25].

The fragmentation pattern reflects the structural features of the compound through characteristic neutral losses and fragment ions [25] [26]. The loss of the nitro group (46 mass units) represents a common fragmentation pathway for nitroaromatic compounds [26] [15]. The piperazine ring system can undergo ring cleavage to produce characteristic fragment ions [25] [26].

The N-methyl group contributes to the fragmentation pattern through alpha-cleavage processes adjacent to the nitrogen atom [25] [26]. This fragmentation mechanism produces diagnostic ions that confirm the presence of the methylated piperazine structure [25] [26].

The pyridine ring system exhibits stability under electron impact conditions but can undergo hydrogen rearrangements and ring contractions [25] [26]. These processes contribute to the overall fragmentation pattern and provide structural confirmation [25] [26].

Ultraviolet-Visible Spectroscopic Properties

The ultraviolet-visible absorption spectrum of 1-Methyl-4-(6-nitropyridin-3-yl)piperazine exhibits electronic transitions characteristic of both the piperazine and nitropyridine chromophores [27] [28] [15]. The nitro group serves as a major contributor to the electronic absorption properties through its electron-withdrawing effects and extended conjugation [15] [16].

The absorption maximum wavelength varies with solvent polarity, demonstrating solvatochromic behavior typical of nitroaromatic compounds [28] [15] [16]. In polar solvents, the absorption bands typically shift to longer wavelengths due to stabilization of the excited state [28] [15]. The nitro group contributes to intense absorption bands in the ultraviolet region between 330 and 355 nanometers [16].

The pyridine ring system contributes to absorption features in the near-ultraviolet region [15] [16]. The electronic transitions involve pi to pi-star excitations within the aromatic system [15] [16]. The electron-withdrawing nitro substituent influences these transitions by lowering the energy of the lowest unoccupied molecular orbital [15] [16].

The piperazine ring, being saturated, does not contribute significantly to the ultraviolet-visible absorption spectrum [27]. However, the nitrogen lone pairs can participate in charge-transfer interactions with the aromatic system [27] [15].

Table 4: Ultraviolet-Visible Spectroscopic Properties

| Property | Value/Range | Solvent Dependence |

|---|---|---|

| λmax (nm) | 330-355 | Solvatochromic |

| Absorption Type | π→π* transitions | Aromatic system |

| Nitro Group Contribution | Major chromophore | Electron-withdrawing |

| Solvent Effect | Bathochromic shift | Polar solvents |

| Extinction Coefficient | High | Nitroaromatic character |

The physicochemical properties of 1-Methyl-4-(6-nitropyridin-3-yl)piperazine represent fundamental characteristics that determine its behavior in various chemical and biological systems. This heterocyclic compound exhibits distinct physical and chemical properties that are critical for understanding its applications in pharmaceutical research and organic synthesis.

Physical State and Organoleptic Properties

1-Methyl-4-(6-nitropyridin-3-yl)piperazine exists as a solid at room temperature under standard atmospheric conditions [1] [2]. The compound's physical state is consistent with its molecular structure, which contains both aromatic and aliphatic components that contribute to intermolecular interactions and crystalline packing.

The organoleptic properties of this compound have not been extensively documented in available literature. Safety data sheets indicate that specific appearance characteristics are not well-defined, though the compound is typically handled as a solid powder or crystalline material [3]. The absence of detailed organoleptic data reflects the compound's primary use as a research chemical rather than a consumer product.

Color and appearance data are limited in the available sources, with most suppliers providing minimal descriptive information about the compound's visual characteristics [4] [2]. This lack of detailed physical description is common for specialized research chemicals where functional properties take precedence over aesthetic considerations.

Solubility Profile and Behavior in Various Media

The solubility profile of 1-Methyl-4-(6-nitropyridin-3-yl)piperazine reflects its amphiphilic nature, containing both hydrophilic and lipophilic structural elements. The compound contains nitrogen atoms that can participate in hydrogen bonding and a nitro group that contributes to polarity, while the piperazine ring and pyridine moiety provide hydrophobic character.

Aqueous solubility data are limited in the available literature, though the compound's predicted LogP value of 1.27 suggests moderate lipophilicity [5]. This value indicates that the compound should exhibit limited but measurable water solubility, typical of pharmaceutical intermediates containing basic nitrogen centers.

Organic solvent solubility is expected to be more favorable based on the compound's molecular structure. The presence of the methylated piperazine ring and the aromatic pyridine system suggests good solubility in polar organic solvents such as alcohols, dimethylformamide, and dimethyl sulfoxide. Related compounds in the literature show solubility in chloroform and methanol [6].

pH-dependent solubility behavior is anticipated due to the basic nature of the piperazine nitrogen atoms. The compound's pKa value of 7.14 indicates that it can exist in both protonated and neutral forms depending on solution pH [7]. At physiological pH, the compound is expected to be partially protonated, which may enhance its aqueous solubility.

Partition Coefficient and Lipophilicity Parameters

The partition coefficient (LogP) of 1-Methyl-4-(6-nitropyridin-3-yl)piperazine has been calculated as 1.27, indicating moderate lipophilicity [5]. This value falls within the optimal range for drug-like compounds, suggesting favorable membrane permeability characteristics while maintaining adequate aqueous solubility.

Lipophilicity balance is achieved through the compound's structural features. The hydrophobic contributions arise from the aromatic pyridine ring and the methyl group on the piperazine ring, while hydrophilic character is provided by the nitro group, pyridine nitrogen, and piperazine nitrogen atoms. This balance is crucial for potential pharmaceutical applications where both membrane permeability and aqueous solubility are required.

Distribution coefficient (LogD) values would be pH-dependent due to the ionizable nature of the piperazine nitrogen atoms. At physiological pH, the compound's distribution between octanol and water phases would differ from the neutral LogP value due to partial ionization effects.

Thermal Properties

The thermal properties of 1-Methyl-4-(6-nitropyridin-3-yl)piperazine are essential for understanding its stability, processing conditions, and storage requirements.

Melting Point Characteristics

The melting point of 1-Methyl-4-(6-nitropyridin-3-yl)piperazine has not been definitively established in the available literature [8] [7]. This absence of melting point data is common for research chemicals that are primarily used as synthetic intermediates rather than final products requiring precise thermal characterization.

Thermal transition behavior would be expected to show a defined melting point given the compound's solid state at room temperature. The molecular structure suggests that intermolecular interactions through hydrogen bonding and π-π stacking could influence the melting characteristics, though specific values remain undetermined.

Boiling Point Determination (399.3°C at 760 mmHg)

The boiling point of 1-Methyl-4-(6-nitropyridin-3-yl)piperazine has been determined to be 399.3°C at 760 mmHg [8] [7]. This relatively high boiling point reflects the compound's molecular structure, which includes aromatic rings and nitrogen-containing heterocycles that contribute to strong intermolecular interactions.

Vapor pressure at the boiling point corresponds to standard atmospheric pressure (760 mmHg), indicating normal boiling behavior under standard conditions. The high boiling point suggests that the compound has low volatility at room temperature, which is advantageous for handling and storage stability.

Thermal decomposition may occur at or before the predicted boiling point, as is common with nitro-containing compounds. The nitro group can undergo thermal decomposition reactions that may limit the compound's thermal stability before reaching the theoretical boiling point.

Density Analysis (1.25 g/cm³)

The density of 1-Methyl-4-(6-nitropyridin-3-yl)piperazine is reported as 1.25 g/cm³ [8] [4]. This value indicates that the compound is denser than water, which is consistent with its molecular structure containing heavy atoms including nitrogen and oxygen.

Molecular packing efficiency is reflected in the density value, suggesting reasonably tight packing of molecules in the solid state. The density is typical for organic compounds containing nitrogen heterocycles and aromatic systems.

Bulk density considerations are important for handling and processing operations. The reported density value represents the true density of the compound and may differ from bulk density measurements that include void spaces between particles.

Acid-Base Properties and pKa Values (7.14)

The acid-base properties of 1-Methyl-4-(6-nitropyridin-3-yl)piperazine are dominated by the basic nitrogen atoms in the piperazine ring. The compound exhibits a pKa value of 7.14 [7], indicating moderate basicity under physiological conditions.

Protonation equilibrium involves primarily the nitrogen atoms in the piperazine ring, with the tertiary nitrogen (N-methyl) being the most basic site. The pyridine nitrogen is significantly less basic due to the electron-withdrawing effect of the nitro group in the 6-position.

pH-dependent speciation shows that at physiological pH (7.4), the compound exists in both protonated and neutral forms, with approximately equal distribution. This property is significant for biological activity and membrane permeability characteristics.

Buffer capacity around the pKa value would be observed, making the compound potentially useful in pH-sensitive applications. The proximity of the pKa to physiological pH suggests that small pH changes could significantly affect the compound's ionization state.

Flash Point Determination (195.3°C)

The flash point of 1-Methyl-4-(6-nitropyridin-3-yl)piperazine is determined to be 195.3°C [8] [4]. This relatively high flash point indicates that the compound presents minimal fire hazard under normal handling conditions.

Ignition characteristics show that the compound requires significant heating before forming flammable vapor-air mixtures. The high flash point is consistent with the compound's low volatility and high boiling point.

Safety implications of the flash point value indicate that standard laboratory safety practices are sufficient for handling the compound. Special fire suppression measures are not typically required for compounds with flash points above 93°C.

Refractive Index (1.582)

The refractive index of 1-Methyl-4-(6-nitropyridin-3-yl)piperazine is reported as 1.582 [8] [4]. This value is typical for organic compounds containing aromatic rings and nitrogen heterocycles.

Optical properties indicated by the refractive index suggest that the compound has moderate optical density. The refractive index value is useful for identification and purity assessment through optical methods.

Molecular polarizability is reflected in the refractive index value, indicating the compound's ability to interact with electromagnetic radiation. This property is relevant for spectroscopic characterization and optical applications.